(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone
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Overview
Description
The compound “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone” is a bicyclic cytosine analogue. When incorporated into DNA duplexes, it significantly enhances their stability . This compound is a good scaffold for the development of biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a variety of methods. One such method is the autocatalytic photochemical dehydrogenation process. This process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic cytosine analogue base pairing with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds. The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Dihydropyrimidine derivatives, including those related to the compound , have been synthesized and shown to possess significant antibacterial and antifungal activities. For example, specific derivatives demonstrated potent antifungal activity against Aspergillus fumigates, Aspergillus niger, and Rhizopus (Al-Juboori, 2020).
Pharmaceutical Formulation and Solubility
- Certain derivatives have been developed for early toxicology and clinical studies, particularly for poorly water-soluble compounds. Improved formulations were found to achieve higher plasma concentrations in vivo, which is crucial for the successful evaluation of such compounds (Burton et al., 2012).
Imaging Agents in Parkinson's Disease
- Pyrimidine derivatives have been synthesized for use as potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis process involves various steps including O-[11C]methylation (Wang et al., 2017).
Structural Investigation
- The crystal structure of certain pyrimidine derivatives has been determined, providing insights into their molecular configurations and interactions. This type of research is fundamental for understanding the chemical and physical properties of these compounds (Akkurt et al., 2003).
Synthesis Techniques
- Novel methods for synthesizing pyrimidine derivatives have been developed, such as ultrasonic-assisted synthesis, which offers advantages in terms of reaction time and yield (Darehkordi & Ghazi, 2015).
Applications in Organic Chemistry
- 7,8-Dihydropyrimido[5,4-d]pyrimidines, a class closely related to the compound , have been synthesized with potential applications in organic chemistry, highlighting the versatility and importance of these derivatives (Carvalho et al., 2007).
Catalysis in Synthesis
- Pyrimidine derivatives have been synthesized using ionic liquids as catalysts, showcasing modern approaches in chemical synthesis (Cahyana et al., 2022).
Mechanism of Action
Target of Action
The compound 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is known to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The interaction of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with its targets involves inhibiting the protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine affects the biochemical pathways associated with protein kinases . These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of protein kinases by this compound disrupts these pathways, leading to downstream effects that can include altered cell growth and metabolism .
Result of Action
The molecular and cellular effects of the action of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound disrupts cellular signaling processes, potentially leading to altered cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYVXDRLMJOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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